![molecular formula C17H11ClN2O3 B14126833 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde CAS No. 866767-61-5](/img/structure/B14126833.png)
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a benzaldehyde group attached to a pyridazinone ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl nucleophile reacts with the chlorinated pyridazinone intermediate.
Attachment of the Benzaldehyde Group: The final step involves the formation of the ether linkage between the pyridazinone ring and the benzaldehyde group. This can be accomplished through a Williamson ether synthesis, where the pyridazinone derivative is reacted with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the carbonyl groups in the pyridazinone ring and the benzaldehyde moiety can yield corresponding alcohols.
Substitution: The chlorine atom in the pyridazinone ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzoic acid.
Reduction: Formation of 2-[(5-Chloro-6-hydroxy-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
科学研究应用
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a precursor for the production of fine chemicals.
作用机制
The mechanism of action of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
2-[(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde: Lacks the phenyl group, resulting in different biological activity and chemical properties.
2-[(5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde: Substitution of chlorine with bromine alters the compound’s reactivity and interaction with molecular targets.
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]acetaldehyde:
Uniqueness
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzaldehyde group enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in various fields of research.
属性
CAS 编号 |
866767-61-5 |
|---|---|
分子式 |
C17H11ClN2O3 |
分子量 |
326.7 g/mol |
IUPAC 名称 |
2-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C17H11ClN2O3/c18-16-15(23-14-9-5-4-6-12(14)11-21)10-19-20(17(16)22)13-7-2-1-3-8-13/h1-11H |
InChI 键 |
IUYXEBCONRFADY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC=C3C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

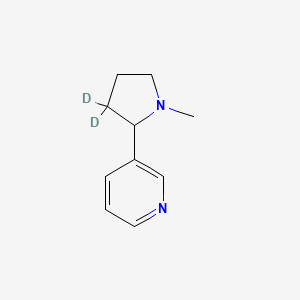
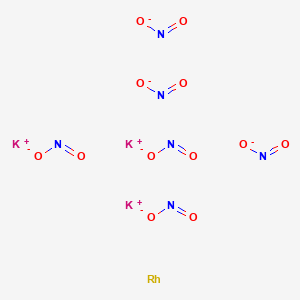

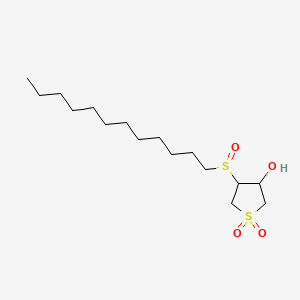

![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
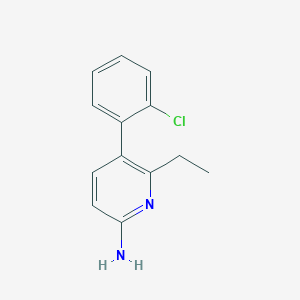
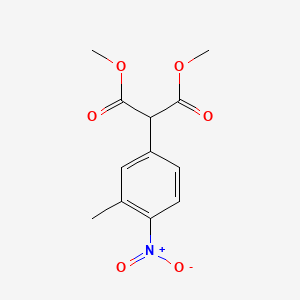
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)
